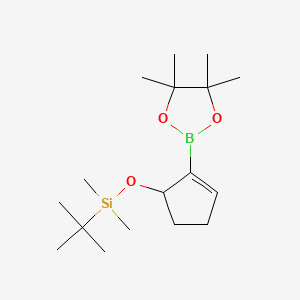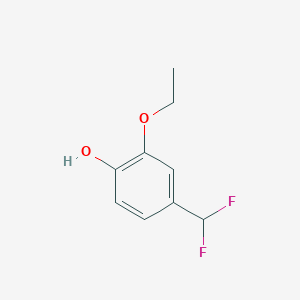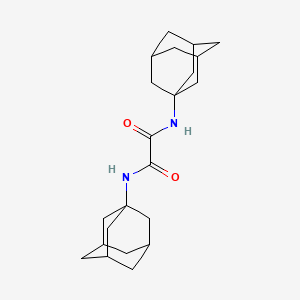
2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an aminophenoxy group and an ethylphenyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide typically involves the following steps:
Preparation of 3-aminophenol: This can be achieved through the reduction of 3-nitrophenol using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of 3-aminophenoxyacetic acid: The 3-aminophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 3-aminophenoxyacetic acid.
Amidation: The final step involves the reaction of 3-aminophenoxyacetic acid with 4-ethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with active sites, while the ethylphenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-(3-aminophenoxy)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-(3-aminophenoxy)-N-(4-propylphenyl)acetamide: Similar structure but with a propyl group instead of an ethyl group.
2-(4-aminophenoxy)-N-(4-ethylphenyl)acetamide: Similar structure but with the amino group in the para position.
Uniqueness
2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide is unique due to the specific positioning of the aminophenoxy and ethylphenyl groups, which can influence its reactivity and binding properties. This uniqueness can result in distinct biological activities and applications compared to its analogs.
属性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC 名称 |
2-(3-aminophenoxy)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-2-12-6-8-14(9-7-12)18-16(19)11-20-15-5-3-4-13(17)10-15/h3-10H,2,11,17H2,1H3,(H,18,19) |
InChI 键 |
QAFSEBYOUHEHLG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)

![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
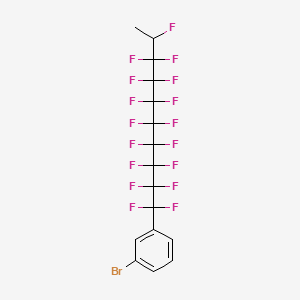
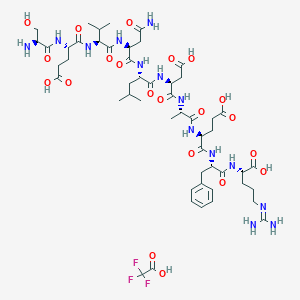

![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)

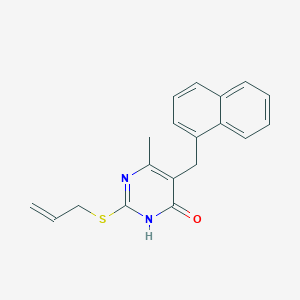
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
